Fluphenazine decanoate dihydrochloride
Description
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYWOFSPALWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-65-0 | |
| Record name | Fluphenazine decanoate dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Base Compound: Fluphenazine Hydrochloride
Fluphenazine decanoate dihydrochloride derives from fluphenazine hydrochloride (C₂₂H₂₆F₃N₃OS·2HCl), a potent dopamine antagonist. The decanoate esterification targets the hydroxyl group of fluphenazine’s ethanol side chain, enhancing lipophilicity for depot formulations.
Esterification with Decanoic Acid
The synthesis involves reacting fluphenazine base with decanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine catalyzes the reaction, yielding fluphenazine decanoate. Subsequent treatment with hydrochloric acid forms the dihydrochloride salt, enhancing water solubility for injection.
Table 1: Key Reaction Parameters for Esterification
Analytical Validation and Quality Control
Chromatographic Purity Assessment
The United States Pharmacopeia (USP) mandates reversed-phase HPLC for quantifying fluphenazine decanoate and detecting impurities. A C18 column (4.6 mm × 25 cm, 10 µm) with UV detection at 254 nm separates fluphenazine decanoate from its hydrolysis product, fluphenazine.
Table 2: USP Chromatographic Conditions
| Parameter | Specification | Source |
|---|---|---|
| Mobile phase | Methanol:acetonitrile (1:1) | |
| Flow rate | 2 mL/min | |
| Retention time (decanoate) | ~12.5 minutes | |
| Resolution (R) | ≥3.0 between fluphenazine and decanoate |
Assay Preparation and Standardization
The USP assay involves dissolving this compound in isopropyl alcohol and acetonitrile (1:5) to achieve 0.1 mg/mL solutions. System suitability tests confirm column efficiency and reproducibility, with ≤2.0% relative standard deviation for peak areas.
Formulation and Stability Profiling
Depot Injection Preparation
The final product is formulated as an oily injection (e.g., sesame oil) to delay systemic absorption. Sterile filtration (0.22 µm) and nitrogen sparging prevent oxidative degradation. The USP specifies limits for related substances, including fluphenazine sulfoxide (≤1.0%).
Comparative Pharmacokinetics of Fluphenazine Esters
Fluphenazine decanoate’s pharmacokinetics differ markedly from shorter-chain esters (e.g., enanthate). A crossover study in seven patients demonstrated:
Table 3: Pharmacokinetic Parameters of Fluphenazine Esters
| Parameter | Decanoate | Enanthate | Dihydrochloride | Source |
|---|---|---|---|---|
| Tmax (days) | 7–10 | 3–5 | 1–2 | |
| Elimination half-life | 14–21 days | 7–10 days | 8–12 hours | |
| Cmax (ng/mL) | 1.2–1.8 | 2.5–3.2 | 12–15 |
The decanoate ester’s prolonged half-life correlates with its slower release from intramuscular depots, reducing dosing frequency to every 2–4 weeks.
Critical Challenges in Industrial Synthesis
Controlling Hydrolysis During Manufacturing
Residual moisture during synthesis accelerates ester hydrolysis to fluphenazine, necessitating strict anhydrous conditions. Karl Fischer titration ensures water content ≤0.1% in intermediates.
Polymorphism and Salt Selection
This compound exists in two polymorphic forms (I and II), with Form I exhibiting superior solubility. X-ray diffraction monitors crystal structure during salt formation.
Chemical Reactions Analysis
Types of Reactions
Fluphenazine decanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenothiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
Pharmacological Profile
Chemical Structure and Mechanism of Action
Fluphenazine decanoate dihydrochloride has the molecular formula and a molecular weight of 591.8 g/mol. The compound acts primarily on the central nervous system (CNS), exerting its therapeutic effects through dopamine receptor antagonism, particularly at D2 receptors, although the exact mechanisms remain incompletely understood .
Dosage and Administration
Fluphenazine decanoate is administered via intramuscular or subcutaneous injection. Initial doses typically range from 12.5 mg to 25 mg, with maintenance doses adjusted based on patient response. The duration of effect can last several weeks, making it suitable for patients requiring consistent therapeutic levels without daily dosing .
Management of Schizophrenia
Fluphenazine decanoate is primarily indicated for the treatment of schizophrenia, particularly in patients who may have difficulty adhering to daily oral medication regimens. Clinical studies have demonstrated that patients receiving fluphenazine decanoate show lower relapse rates compared to those on placebo or oral fluphenazine hydrochloride .
Long-Term Treatment
The long-acting formulation allows for less frequent dosing, which can enhance compliance and stability in chronic cases. Studies indicate that fluphenazine decanoate can effectively maintain symptom control for up to four weeks after a single injection .
Reduced Movement Disorders
Compared to other antipsychotics, fluphenazine decanoate has been associated with fewer movement disorders (extrapyramidal symptoms), making it a preferable option for some patients .
Case Study: Efficacy in Chronic Schizophrenia
A multicenter study involving chronic schizophrenia patients demonstrated that switching from oral fluphenazine hydrochloride to fluphenazine decanoate resulted in sustained symptom control with fewer reported side effects related to movement disorders .
Study on Injection Frequency
A comparative study assessed the efficacy of administering fluphenazine decanoate every two weeks versus every six weeks. Both regimens showed similar effectiveness in controlling symptoms, suggesting flexibility in treatment protocols based on patient needs .
Adverse Effects and Considerations
While generally effective, fluphenazine decanoate is not without risks. Common adverse effects include sedation, akinesia, and potential cardiovascular issues. Monitoring is crucial, especially during initial dosing and when adjusting treatment plans .
Mechanism of Action
Fluphenazine decanoate dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The compound is believed to depress the reticular activating system, which plays a role in regulating wakefulness and alertness .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic Properties
Fluphenazine decanoate dihydrochloride is compared with its shorter-acting analogs, fluphenazine hydrochloride (oral/immediate-release) and fluphenazine enanthate (another long-acting ester), as well as structurally distinct antipsychotics like zuclopenthixol decanoate. Key pharmacokinetic differences include:
| Parameter | Fluphenazine Dihydrochloride | Fluphenazine Enanthate | Fluphenazine Decanoate | Zuclopenthixol Decanoate |
|---|---|---|---|---|
| Peak Plasma Time | 2–4 hours | 2–3 days | 7–10 days | 3–7 days |
| Elimination Half-life | 15–30 hours | 6–9 days | 14–21 days | 17–21 days |
| Dosing Frequency | Daily | 7–14 days | 14–28 days | 14–28 days |
Fluphenazine decanoate exhibits the longest half-life (14–21 days) due to slow ester hydrolysis and gradual release from intramuscular deposits, whereas the dihydrochloride form is rapidly absorbed and eliminated .
Clinical Efficacy and Duration of Action
- EEG Profiles: Quantitative EEG studies show that fluphenazine decanoate induces significant electrophysiological changes (e.g., increased delta and beta activity) similar to other major tranquilizers. Maximum EEG alterations occur in the second week post-injection, compared to the first week for enanthate, confirming its prolonged activity .
- However, decanoate was associated with higher discontinuation rates due to severe extrapyramidal symptoms (e.g., akinesia in 35% of patients) .
- Comparative Trials: A double-blind trial demonstrated equivalent efficacy between fluphenazine decanoate and clopenthixol decanoate in chronic schizophrenia, though clopenthixol had marginally better tolerability .
Chemical Stability and Formulation
- Oxidation Sensitivity: Fluphenazine hydrochloride is prone to oxidation, forming N- and S-oxides, which necessitates stabilization with antioxidants. The decanoate ester, however, shows greater stability in depot formulations due to its lipophilic nature .
- Impurity Profiles: USP standards for this compound specify limits for impurities like desmethyl metabolites, ensuring batch consistency .
Comparison with Zuclopenthixol Decanoate
A pharmacokinetic study found zuclopenthixol decanoate achieves earlier peak plasma concentrations (3–7 days vs. 7–10 days for fluphenazine decanoate) but similar elimination half-lives (~17–21 days). Both drugs show comparable efficacy, though zuclopenthixol may have a lower risk of EPS .
Biological Activity
Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication primarily used in the management of schizophrenia. It is a derivative of fluphenazine, a phenothiazine antipsychotic, and acts primarily as a dopamine D2 receptor antagonist. This article explores its biological activity, pharmacodynamics, clinical efficacy, and potential side effects based on diverse sources.
- Molecular Formula : C₃₂H₄₆Cl₂F₃N₃O₂S
- Molecular Weight : 664.69 g/mol
- CAS Number : 2376-65-0
Fluphenazine decanoate exerts its effects by blocking dopamine D2 receptors in the central nervous system (CNS), which is crucial for its antipsychotic properties. The esterification with decanoate prolongs its duration of action compared to oral formulations, allowing for less frequent dosing and improved patient compliance.
In Vitro Studies
Fluphenazine decanoate has demonstrated various biological activities:
- Dopamine Receptor Inhibition : It effectively inhibits dopamine D2 receptors, which is essential for its role in treating psychosis.
- Antiparasitic Activity : In human fibroblast cell cultures, it exhibits activity against Toxoplasma gondii with an IC50 value of 1.7 mM .
In Vivo Studies
Animal studies have provided insights into the pharmacological effects of fluphenazine decanoate:
- Behavioral Modulation : In Cebus apella monkeys, administration of fluphenazine decanoate at doses of 0.22 mg/kg followed by 0.33 mg/kg intramuscularly reduced aggressive behavior over an extended treatment period .
- Induction of Tardive Dyskinesia : In rats, doses of 25 mg/kg administered six times over 24 weeks induced mouth movements, serving as a model for human tardive dyskinesia .
- Endocrine Effects : A study showed that doses of 1 to 3 mg/kg/day in adult male rats resulted in hyperprolactinemia and suppression of gonadotropins, indicating potential antifertility effects .
Clinical Efficacy
A systematic review involving 73 randomized controlled trials with 4870 participants assessed the efficacy of fluphenazine decanoate in treating schizophrenia:
- Relapse Rates : Compared to placebo, fluphenazine decanoate significantly reduced relapse rates in one long-term study (RR 0.35) but showed no significant differences in mortality or overall relapse rates across other studies .
- Movement Disorders : It produced fewer general movement disorders compared to oral antipsychotics, although overall effects were similar to other depot formulations .
Case Studies
- Long-term Treatment Outcomes :
- Dose Reduction Strategies :
Side Effects and Considerations
While fluphenazine decanoate is effective for managing schizophrenia, it is associated with several side effects:
- Extrapyramidal Symptoms (EPS) : Patients may experience movement disorders due to dopamine blockade.
- Hyperprolactinemia : Increased prolactin levels can lead to sexual dysfunction and gynecomastia.
- Sedation and Hypotension : Although less sedating than some phenothiazines, caution is advised due to potential hypotensive effects .
Q & A
Q. How can biomarker studies identify responders to this compound in heterogeneous schizophrenia populations?
Q. Tables for Key Data
| Property | This compound | Fluphenazine Enanthate Dihydrochloride |
|---|---|---|
| CAS Registry Number | 5002-47-1 | 2746-81-8 |
| Molecular Weight | 622.63 g/mol | 594.58 g/mol |
| Recommended Storage | 2–8°C, protected from light | 2–8°C, protected from light |
| Half-Life (in vivo) | 14–21 days | 7–10 days |
| Key Degradation Pathway | Hydrolysis of ester bond | Oxidation of phenothiazine ring |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
